

An In-depth Technical Guide to the Structure of Benzo(b)chrysene

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Compound of Interest

Compound Name: Benzo(b)chrysene

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Introduction

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.[1] As a member of the PAH family, it is formed from the incomplete combustion of organic materials and is found in the environment as a pollutant.[2] Its molecular structure and physicochemical properties are of significant interest to researchers in environmental science, toxicology, and materials science due to its potential carcinogenicity and its applications in organic electronics. This guide provides a comprehensive overview of the structure of **Benzo(b)chrysene**, including its chemical and physical properties, and detailed experimental protocols for its analysis.

Molecular Structure and Properties

Benzo(b)chrysene is a pentacyclic aromatic hydrocarbon with the chemical formula $C_{22}H_{14}$. [3] Its structure consists of a chrysene core with an additional benzene ring fused at the [b] position. This fusion results in a compact and planar arrangement of the aromatic rings.

Table 1: Chemical and Physical Properties of **Benzo(b)chrysene**

Property	Value	Reference
IUPAC Name	pentacyclo[12.8.0.0 ² , ¹¹ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene	[3]
CAS Number	214-17-5	[4][5]
Molecular Formula	C ₂₂ H ₁₄	[3][5]
Molecular Weight	278.35 g/mol	[3][5]
Appearance	Colorless to pale yellow solid	[2]
Melting Point	293.85 °C	[5]
Boiling Point	524.7 °C at 760 mmHg	[5]
Density	1.232 g/cm ³	[5]
Solubility	Poorly soluble in water, soluble in organic solvents.	[2]

Below is a diagram representing the molecular structure of **Benzo(b)chrysene**.

Caption: 2D representation of the **Benzo(b)chrysene** molecule.

Experimental Protocols

Synthesis

While a specific detailed protocol for the laboratory synthesis of **Benzo(b)chrysene** is not readily available in the provided search results, general methods for the synthesis of polycyclic aromatic hydrocarbons can be adapted. One common approach involves the photocyclodehydrogenation of stilbene-type precursors. For instance, the synthesis of methylchrysenes has been achieved through the Mallory reaction, which involves the photochemical cyclization of corresponding stilbenoids in the presence of iodine.[6] A similar strategy could likely be employed for **Benzo(b)chrysene**, starting from appropriate precursors.

Purification

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which **Benzo(b)chrysene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvents for the recrystallization of PAHs include ethanol, hexane/acetone, and hexane/THF mixtures.[8]

Column Chromatography: For further purification, column chromatography is often employed. For PAHs, a common setup involves a silica gel or alumina stationary phase with a non-polar mobile phase, such as a mixture of hexane and dichloromethane.[9] The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For PAH analysis, a capillary column with a "5% phenyl-type" stationary phase is commonly used.[10]

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is another widely used method for the analysis of PAHs.[11] Reversed-phase columns, such as C18 or specialized PAH columns, are typically used with a mobile phase gradient of water and acetonitrile or methanol.[11][12]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ^1H and ^{13}C NMR data for **Benzo(b)chrysene** were not found in the provided search results, data for the related compound chrysene and a substituted derivative of benzo[g]chrysene are available and can provide insights into the expected spectral features. For chrysene, ^1H NMR signals appear in the aromatic region, with characteristic chemical shifts and coupling constants for the different protons.[13] Similarly, the ^{13}C NMR spectrum of chrysene shows distinct resonances for the different carbon atoms in the molecule.[1][14]

Infrared (IR) Spectroscopy: The IR spectrum of **Benzo(b)chrysene**, like other aromatic hydrocarbons, is characterized by C-H stretching vibrations of the aromatic rings, which typically appear in the region of $3100\text{--}3000\text{ cm}^{-1}$. [4] Aromatic C=C stretching vibrations are observed in the $1600\text{--}1400\text{ cm}^{-1}$ region.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: **Benzo(b)chrysene** exhibits characteristic absorption bands in the UV-Vis region due to π - π^* electronic transitions within its extended aromatic system.^[15] While specific absorption maxima in cyclohexane were not detailed in the search results, the NIST WebBook is a resource for such data.^[16] The UV-Vis spectrum is a valuable tool for confirming the identity and purity of the compound.

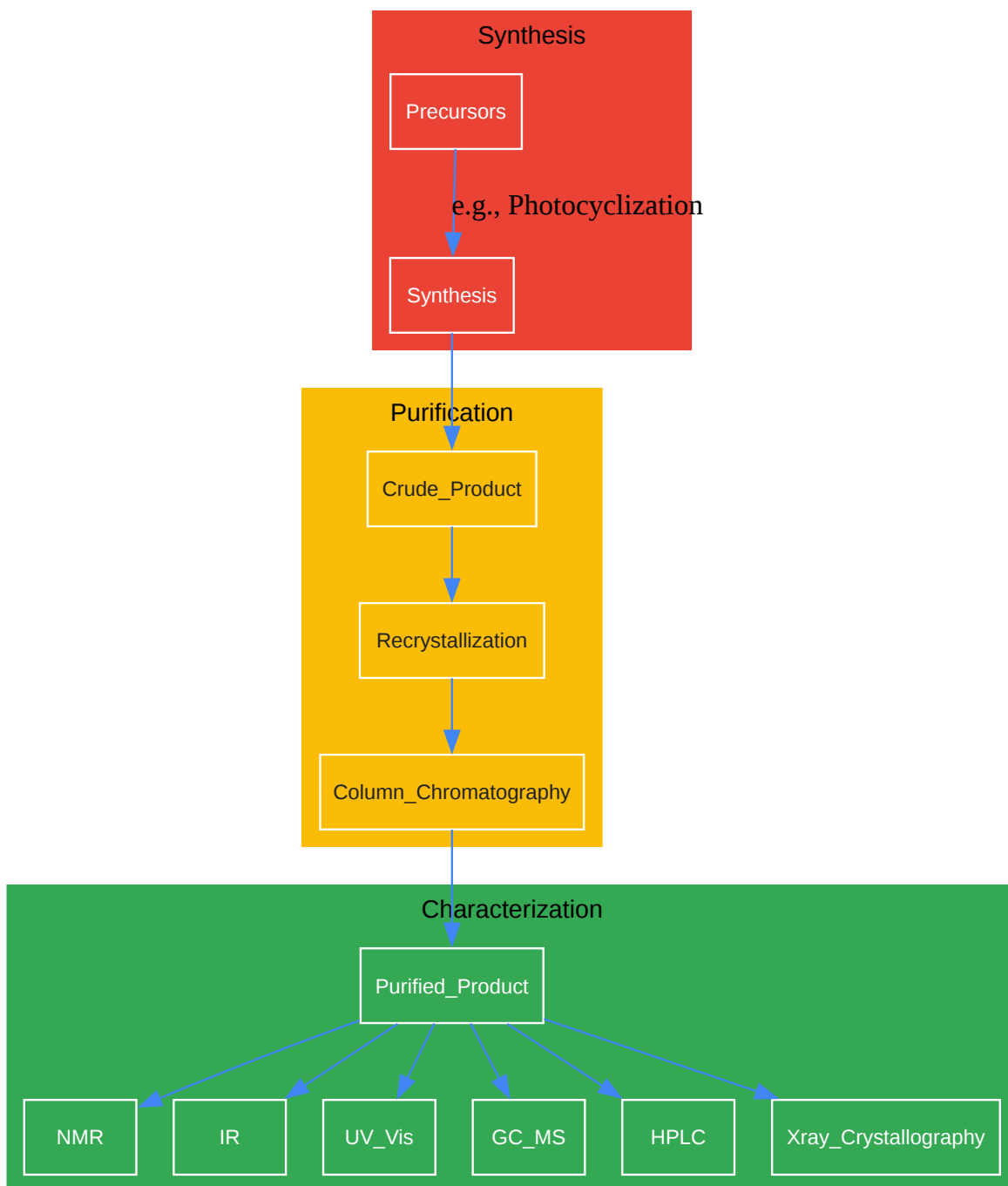
Crystallographic Data

Detailed crystallographic data, such as a Crystallographic Information File (CIF), for **Benzo(b)chrysene** was not found in the provided search results. However, the crystal structure of the related isomer, Benzo(g)chrysene, has been reported, providing an example of the packing of such molecules in the solid state.^[9] X-ray diffraction studies on chrysene have also been conducted.^[17]

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **Benzo(b)chrysene**.

General Experimental Workflow for Benzo(b)chrysene

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Caption: A flowchart outlining the key stages in the synthesis, purification, and characterization of **Benzo(b)chrysene**.

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